3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol
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Overview
Description
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol, also known as Bis-Tris, is a zwitterionic buffering agent widely used in biochemistry and molecular biology. It is a member of the Tris family of buffers and is known for its ability to maintain a stable pH in biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol typically involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with ethylene oxide. The process can be summarized as follows:
- Dissolve Tris in water and heat the solution to 80°C.
- Add ethylene oxide dropwise to the solution while maintaining the temperature.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Purify the product by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides and amines.
Scientific Research Applications
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: Utilized in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Applied in the production of cosmetics, detergents, and other consumer products.
Mechanism of Action
The buffering action of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is due to its ability to accept and donate protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) in solution, preventing significant changes in pH. This property is crucial in biological systems where enzyme activity and cellular functions are pH-dependent .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffering agent with similar properties.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A compound with additional hydroxyl groups, providing enhanced buffering capacity.
Uniqueness
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide range of conditions. Its ability to form stable complexes with metal ions also makes it valuable in various applications .
Properties
CAS No. |
13317-96-9 |
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Molecular Formula |
C7H17NO4 |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C7H17NO4/c9-3-1-8(2-4-10)5-7(12)6-11/h7,9-12H,1-6H2 |
InChI Key |
KDISOQKLYCBGFY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CC(CO)O |
Origin of Product |
United States |
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